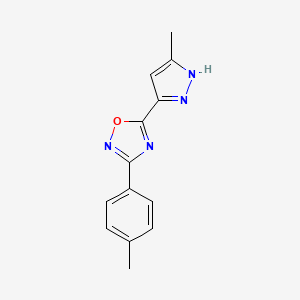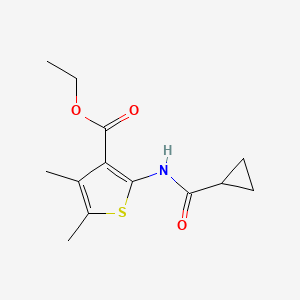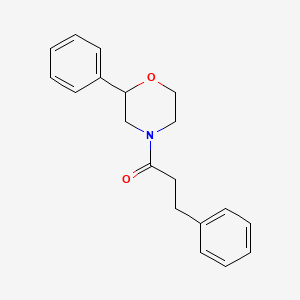
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one
Vue d'ensemble
Description
“3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one” is a chemical compound. The closest related compound found is “[3-(2-phenylmorpholin-4-yl)propyl]amine” with a CAS Number: 1172928-72-1 . It has a molecular weight of 220.31 .
Molecular Structure Analysis
The InChI Code for the related compound “[3-(2-phenylmorpholin-4-yl)propyl]amine” is 1S/C13H20N2O/c14-7-4-8-15-9-10-16-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 .Physical And Chemical Properties Analysis
The related compound “[3-(2-phenylmorpholin-4-yl)propyl]amine” has a molecular weight of 220.31 . It is a liquid in its physical form .Applications De Recherche Scientifique
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one has been extensively studied for its potential applications in various scientific fields. It is used as a catalyst in organic synthesis and has been studied for its potential use in pharmaceuticals, agrochemicals, and polymers. It has also been studied for its potential use as a corrosion inhibitor, a flame retardant, and a biocide.
Mécanisme D'action
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one is known to act as an inhibitor of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of certain proteins involved in the production of certain hormones.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidative properties. It has also been shown to reduce the levels of certain hormones, such as testosterone and progesterone, and to reduce the levels of certain neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. It is also relatively non-toxic and has a low cost. However, it can be difficult to handle and can be difficult to store. It can also be difficult to obtain in large quantities.
Orientations Futures
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one has a wide range of potential applications in various fields. It could be used as a catalyst in organic synthesis, as an inhibitor of certain enzymes, as a corrosion inhibitor, as a flame retardant, and as a biocide. It could also be used as a drug for the treatment of various diseases, such as cancer, inflammation, and oxidative stress. Additionally, further research into the biochemical and physiological effects of this compound could lead to new applications in the medical and pharmaceutical fields.
Propriétés
IUPAC Name |
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(12-11-16-7-3-1-4-8-16)20-13-14-22-18(15-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCAAZWNBVBCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
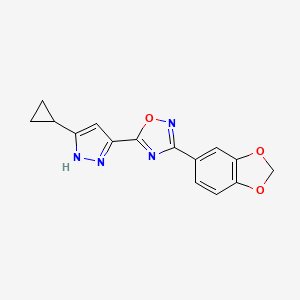
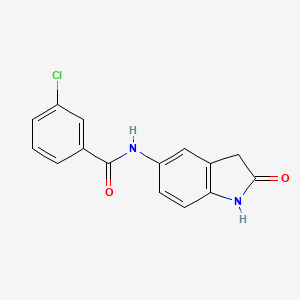


![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6418049.png)
![2-[7-butyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6418064.png)
![1-[(2-chlorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418067.png)
![4-(2-methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418085.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6418087.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide](/img/structure/B6418090.png)
![N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B6418101.png)
![6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418112.png)
